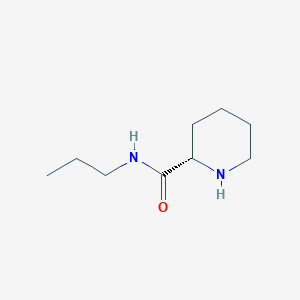![molecular formula C15H10BrN3O3S B12608570 1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione CAS No. 905825-57-2](/img/structure/B12608570.png)
1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of indole, thiazole, and pyrrolidine moieties
Vorbereitungsmethoden
The synthesis of 1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the Indole Moiety: This can be achieved through methods such as the Bartoli reaction or Fischer indole synthesis.
Introduction of the Thiazole Ring: This step may involve the cyclization of appropriate thioamide and α-haloketone precursors.
Bromination and Acetylation: The indole-thiazole intermediate is then brominated and acetylated under controlled conditions.
Formation of the Pyrrolidine-2,5-dione Ring: This final step involves the cyclization of the intermediate with a suitable dione precursor.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can be performed on the bromine atom, introducing various functional groups.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell division and induction of apoptosis. Additionally, it may inhibit key enzymes involved in metabolic pathways, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione include:
Indole Derivatives: Compounds like indole-3-carbinol and indomethacin share the indole moiety and exhibit biological activities such as anticancer and anti-inflammatory effects.
Thiazole Derivatives: Thiazole-based compounds like thiamine (vitamin B1) and ritonavir are known for their roles in enzymatic reactions and antiviral activity.
Pyrrolidine Derivatives: Compounds such as proline and pyrrolidine dithiocarbamate are notable for their involvement in protein synthesis and antioxidant properties.
The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties.
Eigenschaften
CAS-Nummer |
905825-57-2 |
|---|---|
Molekularformel |
C15H10BrN3O3S |
Molekulargewicht |
392.2 g/mol |
IUPAC-Name |
1-(4-acetyl-7-bromo-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H10BrN3O3S/c1-7(20)18-10-3-2-8(16)6-9(10)13-14(18)23-15(17-13)19-11(21)4-5-12(19)22/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
BBCYYWVUABECNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)C3=C1SC(=N3)N4C(=O)CCC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
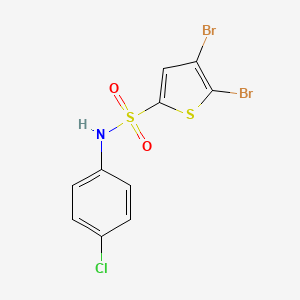
![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)
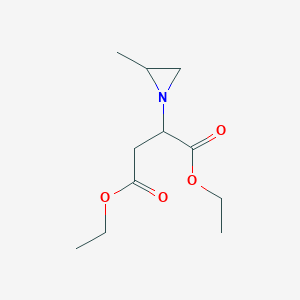
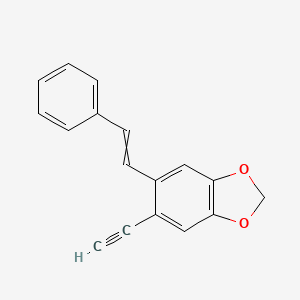

![1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B12608523.png)

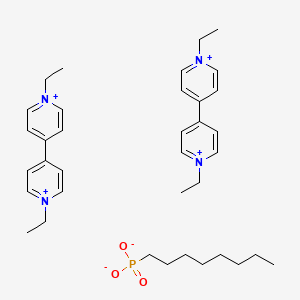
![(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B12608532.png)


